molecular formula C6H7ClF2O2S B15323155 {4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride

{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride

Cat. No.: B15323155
M. Wt: 216.63 g/mol
InChI Key: TYIARSJTYXFDTH-UHFFFAOYSA-N
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Description

{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride: . The presence of fluorine atoms in its structure imparts distinct chemical properties, making it a valuable tool for chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a scalable and diastereoselective approach involving the difluorocyclopropanation of (2-methylenecyclopropyl)methanol. This method allows for the efficient production of the desired compound with high selectivity.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automation may be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride can undergo various chemical reactions, including:

  • Oxidation: : Conversion to corresponding sulfonyl chlorides.

  • Reduction: : Reduction to form amine derivatives.

  • Substitution: : Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles like amines or alcohols, often in the presence of a base, facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Formation of sulfonyl chlorides.

  • Reduction: : Production of amine derivatives.

  • Substitution: : Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the construction of complex molecules. Its fluorinated structure enhances the stability and reactivity of the resulting compounds.

Biology

The compound's derivatives are explored for their biological activity, including potential applications in drug discovery and development. Fluorinated compounds often exhibit improved pharmacokinetic properties.

Medicine

Research is ongoing to evaluate the therapeutic potential of derivatives of {4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride in treating various diseases. Its unique chemical properties may contribute to the development of novel pharmaceuticals.

Industry

In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals, polymers, and other industrial chemicals

Mechanism of Action

The mechanism by which {4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride exerts its effects depends on its specific application. For example, in drug discovery, its derivatives may interact with molecular targets such as enzymes or receptors, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride

  • 2,2-Difluorospiro[2.2]pentan-1-yl}methanesulfonic acid

  • 2,2-Difluorospiro[2.2]pentan-1-yl}methanamine

Uniqueness

{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride stands out due to its specific fluorine substitution pattern, which imparts unique chemical and physical properties compared to its analogs. This fluorination enhances its reactivity and stability, making it a valuable compound in various applications.

Properties

Molecular Formula

C6H7ClF2O2S

Molecular Weight

216.63 g/mol

IUPAC Name

(2,2-difluorospiro[2.2]pentan-5-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H7ClF2O2S/c7-12(10,11)2-4-1-5(4)3-6(5,8)9/h4H,1-3H2

InChI Key

TYIARSJTYXFDTH-UHFFFAOYSA-N

Canonical SMILES

C1C(C12CC2(F)F)CS(=O)(=O)Cl

Origin of Product

United States

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